6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, featuring a methoxy group at the 6th position and a carbonitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Nitrile Formation:
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The methoxy and carbonitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a ketone group instead of a carbonitrile, leading to different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene: Lacks both the methoxy and carbonitrile groups, making it a simpler hydrocarbon.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both methoxy and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
JDWKWFOSEPQQKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.